![molecular formula C7H12F3NO B2463392 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol CAS No. 2219353-59-8](/img/structure/B2463392.png)
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol
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Overview
Description
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol typically involves the introduction of the trifluoromethyl group and the amino group onto a cyclohexane ring. One common method involves the reaction of cyclohexanone with trifluoromethylamine under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of cyclohexanone derivatives, while substitution reactions can yield a wide range of substituted cyclohexane compounds .
Scientific Research Applications
Synthesis Routes
The synthesis of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with trifluoromethylamine under controlled conditions. Various synthetic methods have been explored to optimize yield and purity:
Synthesis Method | Description |
---|---|
Reaction with Trifluoromethylamine | Utilizes cyclohexanone as a starting material. |
Use of Ruppert's Reagent | Introduces the trifluoromethyl group prior to amination processes. |
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals targeting various diseases.
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have neuroprotective properties.
- Anti-inflammatory Potential : The compound is being explored as a non-steroidal anti-inflammatory agent, which could be beneficial in treating inflammatory conditions.
Enzyme Inhibition
Studies have focused on its ability to inhibit specific enzymes, which can be crucial for developing drugs that modulate metabolic pathways.
Binding Affinity Studies
Research has evaluated the binding affinity of this compound to various receptors:
Compound | Binding Affinity (IC₅₀) | Target Receptor |
---|---|---|
Compound A | 3.42 µM | FABP4 |
Compound B | 5.67 µM | TRPA1 |
These studies indicate that the compound may effectively interact with biological targets, influencing their activity.
Mechanism of Action
The mechanism of action of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol include:
- 4-Amino-4-(methyl)cyclohexan-1-ol
- 4-Amino-4-(ethyl)cyclohexan-1-ol
- 4-Amino-4-(fluoromethyl)cyclohexan-1-ol
Uniqueness
What sets this compound apart from these similar compounds is the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical properties, such as its lipophilicity and reactivity, making it particularly useful in specific applications where these properties are advantageous .
Biological Activity
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol, often abbreviated as TFMC, is a chemical compound characterized by its unique trifluoromethyl group and amino alcohol structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The trifluoromethyl group enhances the lipophilicity and bioavailability of the molecule, making it a candidate for drug development.
The biological activity of TFMC can be attributed to its structural features. The amino group facilitates hydrogen bonding with biological macromolecules, while the trifluoromethyl group increases lipophilicity, allowing for better interaction with lipid membranes. These interactions can influence various biochemical pathways and cellular processes, including enzyme activity and receptor binding.
Potential Applications
Research has indicated that TFMC may possess several biological activities, including:
- Anti-inflammatory Properties : Studies suggest that TFMC could act as a non-steroidal anti-inflammatory agent due to its ability to modulate inflammatory pathways.
- Enzyme Interactions : The compound has been investigated for its potential to interact with specific enzymes, which could lead to new therapeutic applications.
- Drug Development : Its unique structure makes TFMC a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.
Case Studies and Research Findings
- Inhibition Studies : A study demonstrated that TFMC exhibited inhibitory effects on certain enzyme activities, suggesting its potential as a therapeutic agent in conditions requiring enzyme modulation.
- Binding Affinity : Interaction studies have shown that TFMC has a significant binding affinity with specific receptors, indicating its role as a pharmacophore in drug design.
- Comparative Analysis : A comparative analysis of structurally similar compounds highlighted the unique properties of TFMC, particularly how the trifluoromethyl group enhances its reactivity and biological activity compared to other amino alcohols.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-Amino-cyclohexanol | Lacks trifluoromethyl group | More hydrophilic; potentially different activity |
Trifluoromethylphenylalanine | Contains trifluoromethyl group but aromatic | Different reactivity due to aromaticity |
4-Amino-2-methylphenol | Contains amino group but lacks trifluoromethyl | Different functional properties due to structure |
Synthesis
The synthesis of this compound can be achieved through several methods:
- Direct Amination : This method involves the reaction of cyclohexanol derivatives with trifluoroacetyl chloride followed by amination.
- Reductive Amination : Starting from ketones or aldehydes, reductive amination can yield the desired amino alcohol.
- Multi-step Synthesis : Utilizing various reagents and conditions to introduce the trifluoromethyl group and subsequently add the amino functionality.
These synthetic routes highlight the versatility of TFMC in organic chemistry and its importance in pharmaceutical applications.
Properties
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIDMRQJDABPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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